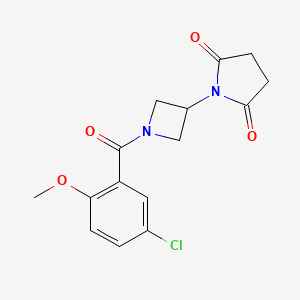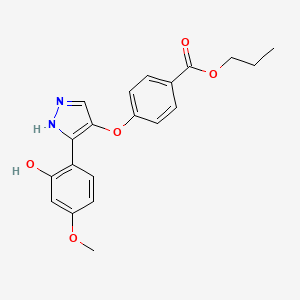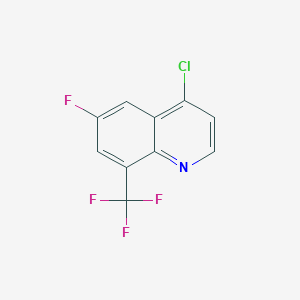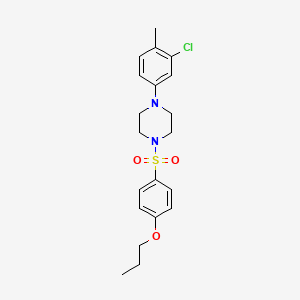
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
Wirkmechanismus
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are often dysregulated in cancer and autoimmune diseases. By inhibiting BTK, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine can induce apoptosis in B-cell malignancies and suppress the activation of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to have potent anti-tumor activity in preclinical studies, with significant tumor growth inhibition observed in various cancer models. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to reduce disease activity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine in lab experiments include its high selectivity for BTK, its potent anti-tumor and anti-inflammatory activity, and its favorable safety profile. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine is that it may not be effective in all types of cancers and autoimmune diseases, as the expression and activation of BTK can vary between different cell types and disease states.
Zukünftige Richtungen
There are several potential future directions for the development and use of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine. One direction is to explore its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is to investigate its potential use in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to optimize the dosing and administration of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine in clinical settings.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 4-propoxybenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with piperazine to yield 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine. The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to inhibit T-cell activation and cytokine production, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-3-14-26-18-6-8-19(9-7-18)27(24,25)23-12-10-22(11-13-23)17-5-4-16(2)20(21)15-17/h4-9,15H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSIKIMYMWPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate](/img/structure/B2943775.png)
![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)
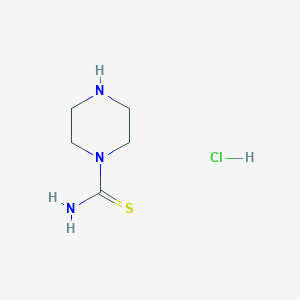
![N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)
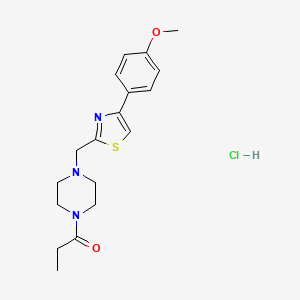
![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)
